molecular formula C15H13BrN2O3 B14362283 2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide CAS No. 92771-54-5

2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide

Cat. No.: B14362283
CAS No.: 92771-54-5
M. Wt: 349.18 g/mol
InChI Key: VFNQYMNGGZRKRU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide is an organic compound characterized by the presence of a bromomethyl group, a nitrophenyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide typically involves the bromination of a methyl group attached to a benzene ring. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under mild conditions, often at room temperature, to ensure selective bromination at the benzylic position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.

Major Products

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Material Science: Utilized in the preparation of functionalized polymers or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide involves its reactivity at the bromomethyl and nitrophenyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-N-methyl-N-(2-nitrophenyl)benzamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)-N-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position.

Uniqueness

2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide is unique due to the specific positioning of the bromomethyl and nitrophenyl groups, which influence its reactivity and potential applications. The ortho position of the nitro group can lead to different electronic and steric effects compared to para-substituted analogs.

Properties

CAS No.

92771-54-5

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

2-(bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C15H13BrN2O3/c1-17(13-8-4-5-9-14(13)18(20)21)15(19)12-7-3-2-6-11(12)10-16/h2-9H,10H2,1H3

InChI Key

VFNQYMNGGZRKRU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2CBr

Origin of Product

United States

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